Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step involves the substitution of the piperidine ring with a difluorophenyl group using a halogenation reaction.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced via an etherification reaction.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,3-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Ethyl 4-(2,3-difluoro-6-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate
- Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-furan-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the tetrahydropyran group, which can enhance its solubility and stability compared to similar compounds. This structural feature may also influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C19H25F2NO5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4-[2,3-difluoro-6-(oxan-2-yloxy)phenyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3 |
InChI Key |
HLINMWAUKWRNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=C(C=CC(=C2F)F)OC3CCCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.